molecular formula C13H19NO2 B2548792 2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid CAS No. 1249521-49-0

2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid

Cat. No. B2548792
CAS RN: 1249521-49-0
M. Wt: 221.3
InChI Key: XXNDUIXDKVSOHW-UHFFFAOYSA-N
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Description

“2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid” is a chemical compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.269 .


Synthesis Analysis

The synthesis of pyrrole derivatives, which are part of the compound’s structure, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of “2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid” consists of a pyrrole ring attached to a cyclohexyl group through a methylene bridge, and an acetic acid moiety attached to the cyclohexyl group .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 374.1±15.0 °C at 760 mmHg . Its flash point is 180.1±20.4 °C . The LogP value, which indicates its lipophilicity, is 2.63 .

Safety And Hazards

The specific safety and hazards information for “2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid” is not provided in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for comprehensive safety information .

properties

IUPAC Name

2-[1-(pyrrol-1-ylmethyl)cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-12(16)10-13(6-2-1-3-7-13)11-14-8-4-5-9-14/h4-5,8-9H,1-3,6-7,10-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNDUIXDKVSOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid

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